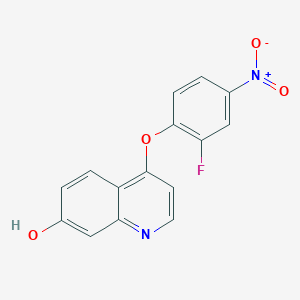

4-(2-Fluoro-4-nitrophenoxy)quinolin-7-ol

Description

Properties

IUPAC Name |

4-(2-fluoro-4-nitrophenoxy)quinolin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9FN2O4/c16-12-7-9(18(20)21)1-4-15(12)22-14-5-6-17-13-8-10(19)2-3-11(13)14/h1-8,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORSCRIJOVRKFEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])F)OC2=C3C=CC(=CC3=NC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(2-Fluoro-4-nitrophenoxy)quinolin-7-ol is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a quinoline core substituted with a fluoronitrophenoxy group. This unique arrangement is believed to contribute to its diverse biological activities.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Activity : Studies have shown that this compound acts as a potent inhibitor of various cancer cell lines, including H460 (lung cancer), HT-29 (colon cancer), and MDA-MB-231 (breast cancer) with IC50 values in the low micromolar range, indicating significant efficacy against these tumors .

- Antimicrobial Activity : The compound has demonstrated antibacterial properties, particularly against Gram-positive bacteria. Its interaction with bacterial macromolecules suggests a mechanism involving disruption of cellular processes .

- Enzyme Inhibition : It has been identified as a multitarget tyrosine kinase inhibitor, which is crucial for regulating various cellular functions, including proliferation and survival .

The mechanism by which this compound exerts its biological effects involves:

- Binding to Tyrosine Kinases : The compound binds to the active sites of tyrosine kinases, inhibiting their activity and preventing downstream signaling associated with tumor growth .

- Interaction with DNA : Preliminary studies suggest that it may also interact with DNA, leading to cytotoxic effects in cancer cells .

- Modulation of Oxidative Stress : The compound may influence oxidative stress pathways, enhancing apoptotic signals in cancer cells while reducing inflammation in normal tissues .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Table 1: Summary of Biological Activities

Detailed Research Findings

- Anticancer Efficacy : In vitro assays demonstrated that the compound inhibits cell proliferation in a dose-dependent manner, showcasing its potential as an anticancer agent. Furthermore, docking studies revealed that it shares a common binding mode with established c-Met inhibitors, suggesting it could be developed for targeted cancer therapies .

- Antimicrobial Properties : The compound was tested against various bacterial strains, showing significant inhibition zones, particularly against Gram-positive bacteria like Staphylococcus aureus. This suggests potential applications in treating bacterial infections .

- Enzyme Inhibition Studies : The compound's ability to inhibit specific kinases was evaluated using biochemical assays, revealing its effectiveness at low concentrations compared to other known inhibitors .

Comparison with Similar Compounds

Chemical Identity :

- CAS No.: 1394820-98-4

- Molecular Formula : C₁₅H₉FN₂O₄

- Molecular Weight : 300.24 g/mol

- Structure: Features a quinoline core substituted with a 2-fluoro-4-nitrophenoxy group at position 4 and a hydroxyl group at position 7 .

Physicochemical Properties :

- Solubility : Requires DMSO for stock solutions (10 mM) and heating/ultrasonication for dissolution .

- Storage : Stable at 2–8°C short-term; long-term storage recommended at -20°C (1 month) or -80°C (6 months) .

- Purity : >98% (HPLC) .

Structural and Functional Analogues

A comparative analysis of structurally related quinoline derivatives is provided below:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.